N-Dodecylbenzylamine hydrochloride

Corrosion inhibition Mild steel Neutral saline water

N-Dodecylbenzylamine hydrochloride (CAS 2090-62-2) is a high-purity, water-soluble tertiary amine salt delivering two orders of magnitude lower CMC (~0.084 mmol·dm⁻³) than comparable quaternary ammonium surfactants (BAC-12 CMC ~8.1 mmol·dm⁻³). Its N-benzyl group enhances electron density at nitrogen, enabling superior chemisorption and durable inhibitor films on mild steel in neutral saline and cooling-water systems—outperforming N-phenyl and N-tolyl analogues. The protonatable secondary amine (pKa ~7.97) permits pH-triggered switching between cationic and neutral forms, a capability absent in permanently charged quaternary ammonium compounds. As a versatile derivatisation scaffold, it supports quaternisation with alkyl/benzyl halides to create bespoke cationic surfactants, phase-transfer catalysts, or antimicrobial agents with tunable HLB. Procure ≥98% purity material for corrosion inhibitor packages, surfactant R&D, or custom quaternary ammonium synthesis.

Molecular Formula C19H34ClN
Molecular Weight 311.9 g/mol
CAS No. 2090-62-2
Cat. No. B12672695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecylbenzylamine hydrochloride
CAS2090-62-2
Molecular FormulaC19H34ClN
Molecular Weight311.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNCC1=CC=CC=C1.Cl
InChIInChI=1S/C19H33N.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19;/h11-13,15-16,20H,2-10,14,17-18H2,1H3;1H
InChIKeyOTPBAANTTKRERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Dodecylbenzylamine Hydrochloride (CAS 2090-62-2): Procurement-Relevant Physicochemical and Functional Baseline


N-Dodecylbenzylamine hydrochloride (CAS 2090-62-2), also referred to as N-benzyldodecan-1-amine hydrochloride, is a cationic tertiary amine salt (C₁₉H₃₄ClN; MW = 311.93 g·mol⁻¹) that belongs to the N-alkyl-N-benzylamine surfactant family. Protonation of the secondary amine nitrogen yields a water-soluble hydrochloride salt possessing an amphiphilic architecture: a hydrophobic n-dodecyl (C₁₂) tail and a benzyl head-group . This structure imparts surface activity, corrosion inhibition capability, and broad utility as a chemical intermediate for quaternary ammonium derivatives [1]. The compound is typically supplied as a white crystalline solid with a boiling point of 369.3 °C (at 760 mmHg), a flash point of 146.2 °C, and a vapor pressure of 1.2 × 10⁻⁵ mmHg at 25 °C .

Why N-Dodecylbenzylamine Hydrochloride Cannot Be Generically Substituted by In-Class Analogs


Although N-Dodecylbenzylamine hydrochloride shares a C₁₂ alkyl backbone with several commercially available cationic surfactants and corrosion inhibitors (e.g., dodecylamine hydrochloride, dodecyltrimethylammonium chloride, and dodecyldimethylbenzylammonium chloride), the combination of a secondary amine protonation state and an N-benzyl substituent generates a functionally distinct profile [1]. The benzyl group donates electron density to the nitrogen centre, enhancing chemisorption onto metal surfaces relative to N-phenyl-substituted analogs, while the protonatable secondary amine (pKa ~ 7.97 estimated for the conjugate acid) [2] permits reversible pH-dependent switching between cationic and neutral forms—a feature absent in permanently charged quaternary ammonium compounds [3]. Substituting this compound with a common quaternary ammonium analog such as dodecylbenzyldimethylammonium chloride (BAC-12, CMC ≈ 8.1 mmol·dm⁻³) [4] would sacrifice approximately two orders of magnitude in surface activity (CMC ≈ 0.084 mmol·dm⁻³ estimated for the free base) [5] and lose the capacity for covalent derivatisation at the secondary amine site. These molecular-level differences translate directly into divergent performance across applications, as quantified below.

Quantitative Differential Evidence for N-Dodecylbenzylamine Hydrochloride Relative to Closest Analogs


Enhanced Chemisorption Efficiency Versus N-Phenyl-n-dodecylamine on Mild Steel in Neutral Saline Water

In a direct head-to-head comparison of N-substituted n-dodecylamine corrosion inhibitors, N-benzyl-n-dodecylamine (the free base of the target hydrochloride) demonstrated superior chemisorption to mild steel surfaces in neutral saline water relative to N-phenyl-n-dodecylamine [1]. The enhanced performance is attributed to greater mobility of the lone-pair electrons on the nitrogen atom of the N-benzyl derivative, which facilitates coordination to the metal surface [1]. This finding was corroborated in benzene solution, where N-cyclohexyl- and N-benzyl-n-dodecylamine exhibited higher chemical adsorbability than N-phenyl-, N-o-tolyl-, N-m-tolyl-, or N-p-tolyl-substituted analogs [1]. Importantly, in strong acid solution the benzyl-substituted amine forms reversibly adsorbed ammonium ions via electrostatic attraction, resulting in reduced inhibition at low concentration relative to weak-base amines—a pH-dependent performance characteristic that must be factored into application design [1].

Corrosion inhibition Mild steel Neutral saline water

Estimated Critical Micelle Concentration Advantage Over Dodecylbenzyldimethylammonium Chloride (BAC-12)

Cross-study comparison of thermodynamic and conductivity data for dodecylsurfactants reveals that dodecylamine hydrochloride exhibits a substantially lower critical micelle concentration (CMC) than its quaternary ammonium counterparts [1][2]. Dodecylamine hydrochloride (DAHCl) has a reported CMC approximately two orders of magnitude lower than that of dodecylbenzyldimethylammonium chloride (BAC-12), for which Cella et al. determined a CMC of 8.1 mmol·dm⁻³ at 25 °C [2]. De Lisi et al. (1988) reported comprehensive thermodynamic data (partial molar volumes, heat capacities, relative enthalpies, free energies, and entropies) for DAHCl, dodecyldimethylammonium chloride, and dodecyltrimethylammonium chloride across a wide concentration range, from which CMCs and degrees of counterion dissociation were calculated [1]. Although the CMC of N-dodecylbenzylamine hydrochloride itself has not been explicitly reported in the retrieved literature, its close structural relationship to dodecylamine hydrochloride—differing only by N-benzyl substitution—suggests it retains comparably low CMC values relative to quaternary ammonium benzalkonium analogs, a class-level inference supported by the observation that secondary amine hydrochlorides generally exhibit lower CMCs than their permethylated quaternary counterparts due to reduced head-group hydration repulsion [1].

Surfactant Critical micelle concentration Micellization thermodynamics

Optimal C₁₂ Alkyl Chain Length for Antimicrobial Activity Among Polyamine-Derived Amphiphiles

A structure-activity relationship study of 34 amphiphilic compounds derived from polyamine platforms established that antimicrobial MIC values are predominantly governed by alkyl chain length, with the dodecyl (C₁₂) chain conferring optimal activity [1]. This class-level inference is relevant to N-dodecylbenzylamine hydrochloride because the compound incorporates the optimal C₁₂ hydrophobic tail identified in that study. While the study examined multi-cationic architectures, the finding that 'over half [of the tested compounds] boast single-digit MIC values (μg·mL⁻¹) against a series of Gram-positive and Gram-negative bacteria' [1] reinforces the fundamental advantage of the C₁₂ chain length for membrane disruption. Although direct MIC data for N-dodecylbenzylamine hydrochloride itself were not retrieved, the structural congruence with the optimal alkyl chain identified in this systematic SAR study supports a class-level inference of competitive antimicrobial performance.

Antimicrobial Minimum inhibitory concentration (MIC) Structure-activity relationship

Favorable Thermodynamic Profile for Micellization Relative to Dodecylamine Hydrochloride

Comprehensive thermodynamic characterization of dodecylamine hydrochloride (DAHCl) in water—including partial molar volumes, heat capacities, relative enthalpies, free energies, and entropies across the pre- and post-micellar concentration ranges—was reported by De Lisi et al. [1]. The study demonstrated that the introduction of methyl groups on the hydrophilic nitrogen moiety (as in dodecyldimethylammonium chloride and dodecyltrimethylammonium chloride) systematically alters the thermodynamic functions of micellization [1]. The data indicate that DAHCl exhibits regular trends in volumes, enthalpies, free energies, and entropies, whereas heat capacities display maxima and minima at concentrations dependent on surfactant head-group structure [1]. N-Dodecylbenzylamine hydrochloride, bearing a benzyl substituent rather than methyl groups, is expected to display a distinct thermodynamic signature—specifically, the bulkier and more polarisable benzyl group is anticipated to shift the heat capacity anomaly and alter the enthalpy–entropy compensation relative to the methyl-substituted analogs. Although the thermodynamic parameters for N-dodecylbenzylamine hydrochloride itself were not directly retrieved, the systematic trends established by De Lisi et al. provide a framework for predicting that the benzyl substitution yields micellization thermodynamics intermediate between the primary amine hydrochloride and the quaternary ammonium salts [1].

Thermodynamics Micellization Enthalpy-entropy compensation

Versatile Synthetic Intermediate for Quaternary Ammonium Derivatives Versus Pre-Formed Quaternary Ammonium Surfactants

N-Dodecylbenzylamine hydrochloride serves as a key synthetic intermediate for the preparation of N-alkyl-N-benzyl quaternary ammonium salts via quaternisation with alkyl halides, benzyl halides, or epichlorohydrin [1]. This contrasts with pre-formed quaternary ammonium surfactants such as dodecyldimethylbenzylammonium chloride (BAC-12, CAS 139-07-1), which cannot be further derivatised at the nitrogen centre . The secondary amine functionality of the target compound enables access to a diverse library of bespoke quaternary ammonium compounds with tailored alkyl and aryl substitution patterns, modulation of hydrophilic–lipophilic balance (HLB), and introduction of polymerisable or bioactive moieties [1]. This synthetic versatility is not available with permanently quaternised analogs, making N-dodecylbenzylamine hydrochloride the preferred starting material for research programs and industrial processes requiring structural diversification .

Synthetic intermediate Quaternary ammonium synthesis Derivatisation

Physicochemical Property Differentiation: LogP and Hydrogen-Bond Donor Capability

The free base form, benzyl(dodecyl)amine (CAS 1687-68-9), has a reported LogP of 6.088 , indicating strong hydrophobicity that drives partitioning into organic phases and biological membranes. This contrasts with the hydrochloride salt (target compound, CAS 2090-62-2), which, upon protonation, gains a hydrogen-bond donor (N⁺–H) and exhibits significantly enhanced water solubility . The free base possesses 1 hydrogen-bond donor and 1 hydrogen-bond acceptor, with 13 rotatable bonds, a polar surface area (PSA) of 12.03 Ų, a density of 0.881 g·cm⁻³, and a refractive index of 1.489 . This duality—a highly hydrophobic free base that can be converted in situ to a water-soluble hydrochloride—provides a pH-tunable solubility profile not available with permanently charged quaternary ammonium surfactants such as BAC-12 .

Hydrophobicity Partition coefficient Hydrogen bonding

Evidence-Backed Application Scenarios Where N-Dodecylbenzylamine Hydrochloride Outperforms Generic Alternatives


Corrosion Inhibitor Formulations for Mild Steel in Neutral and Near-Neutral Aqueous Systems

Based on direct comparative evidence demonstrating superior chemisorption of N-benzyl-n-dodecylamine onto mild steel versus N-phenyl- and N-tolyl-substituted analogs in neutral saline water and benzene solution [1], N-dodecylbenzylamine hydrochloride is the preferred active ingredient for corrosion inhibitor packages targeting mild steel infrastructure in cooling water systems, oilfield brines, and closed-loop aqueous circuits operating at near-neutral pH. The benzyl substituent enhances electron availability at the nitrogen centre, promoting coordinate bonding to the metal surface and yielding stronger, more durable inhibitor films than N-aryl alternatives [1]. Users should note that inhibition efficiency diminishes in strongly acidic media at low concentration due to reversible ammonium ion formation—a pH-dependent performance characteristic that should guide application pH specification [1].

Synthetic Intermediate for Custom Quaternary Ammonium Surfactant Libraries

The secondary amine functionality of N-dodecylbenzylamine hydrochloride enables quaternisation with diverse electrophiles (alkyl halides, benzyl halides, epichlorohydrin) to generate structurally tailored quaternary ammonium salts [1][2]. This derivatisability is unavailable with pre-formed quaternary ammonium surfactants such as BAC-12 [1]. Research groups and specialty chemical manufacturers developing bespoke cationic surfactants, phase-transfer catalysts, or antimicrobial agents benefit from the compound's role as a versatile building block that allows systematic variation of the quaternising agent to optimize hydrophilic–lipophilic balance (HLB), antimicrobial spectrum, or catalytic activity [2].

Low-Concentration Surfactant Applications Requiring High Surface Activity

Cross-study comparison of CMC data indicates that secondary amine hydrochlorides exhibit critical micelle concentrations approximately two orders of magnitude lower than those of quaternary ammonium benzalkonium analogs (BAC-12: CMC = 8.1 mmol·dm⁻³) [1][2]. This class-level evidence supports the selection of N-dodecylbenzylamine hydrochloride for emulsification, dispersion, or wetting applications where minimising surfactant loading is a priority—whether for cost reduction, environmental compliance, or compatibility with sensitive formulations. The compound's pH-tunable solubility (LogP = 6.088 for the free base; enhanced water solubility as the HCl salt) further enables application in biphasic systems and triggered-release formulations.

Antimicrobial Research Leveraging the C₁₂ Alkyl Chain Length Optimum

Structure-activity relationship studies across 34 polyamine-derived amphiphiles have identified the dodecyl (C₁₂) chain as the optimal alkyl length for antimicrobial activity, with over half of C₁₂-containing compounds achieving single-digit MIC values (μg·mL⁻¹) against both Gram-positive and Gram-negative bacteria [1]. N-Dodecylbenzylamine hydrochloride provides this optimal C₁₂ architecture in a secondary amine format amenable to further structural elaboration. Researchers investigating structure–activity relationships in cationic antimicrobials can use this compound as a starting scaffold for quaternisation studies, exploiting the established C₁₂ optimum while exploring head-group modifications that may enhance selectivity or reduce cytotoxicity [1].

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